molecular formula C6H14S2 B147089 Diisopropyl disulfide CAS No. 4253-89-8

Diisopropyl disulfide

Cat. No. B147089
CAS RN: 4253-89-8
M. Wt: 150.3 g/mol
InChI Key: LZAZXBXPKRULLB-UHFFFAOYSA-N
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Description

Diisopropyl disulfide is a volatile sulfur compound . It has a molecular formula of C6H14S2 and a molecular weight of 150.31 . It is reported to occur in Allium species .


Molecular Structure Analysis

Diisopropyl disulfide has a molecular formula of C6H14S2 and a molecular weight of 150.31 . The IUPAC Standard InChIKey is LZAZXBXPKRULLB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Diisopropyl disulfide is a liquid at 20 degrees Celsius . It has a boiling point of 175-176 degrees Celsius and a density of 0.943 g/mL at 25 degrees Celsius . The refractive index n20/D is 1.4906 .

Scientific Research Applications

Stimulus-Responsive Soft Materials and Self-Assembling Systems

Diisopropyl disulfide plays a significant role in the development of stimulus-responsive soft materials and self-assembling systems . The interconversion of thiol and disulfide groups in these materials initiates stimulus-responses and/or self-healing for both biomedical and non-biomedical applications . The extent of reactivity, and thus the stimulus-responsive behavior, depends on the nature of the groups flanking the disulfide bond, as well as interactions with stimuli such as light, heat, mechanical force, and changes in the pH or redox state .

Synthetic Thiol- and Disulfide-Based Materials

Diisopropyl disulfide is used in the synthesis of thiol- and disulfide-based materials , principally polymers . These materials owe their stimulus-responsiveness to covalent disulfide bonds, which can be broken and re-formed under mild conditions .

Biomedical Applications

In the biomedical field, diisopropyl disulfide is used in the development of drug delivery systems . The thiol-disulfide exchange and disulfide-disulfide metathesis reactions are key to the functioning of these systems .

Redox-Responsive Materials

Diisopropyl disulfide is used in the creation of redox-responsive materials . These materials respond to changes in the redox state, making them useful in various scientific and industrial applications .

Self-Healing Materials

The compound is also used in the development of self-healing materials . These materials can repair themselves when damaged, extending their lifespan and reducing maintenance costs .

Research Products

Diisopropyl disulfide is available for scientific research at MilliporeSigma . It’s used in various research applications, contributing to the advancement of science .

Safety And Hazards

Diisopropyl disulfide is highly flammable and can cause skin and eye irritation, as well as respiratory irritation . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-(propan-2-yldisulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAZXBXPKRULLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SSC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022216
Record name Isopropyl disulfide
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Molecular Weight

150.3 g/mol
Source PubChem
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Physical Description

Liquid, colourless liquid with a sulfurous, oniony odour
Record name Diisopropyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029578
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Record name Diisopropyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/479/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

175.00 to 177.00 °C. @ 760.00 mm Hg
Record name Diisopropyl disulfide
Source Human Metabolome Database (HMDB)
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Solubility

very slightly, very slightly soluble in water; soluble in alcohols and oils
Record name Diisopropyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Diisopropyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/479/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.843-0.847
Record name Diisopropyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/479/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Diisopropyl disulfide

CAS RN

4253-89-8
Record name Diisopropyl disulfide
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Record name Diisopropyl disulfide
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Record name Diisopropyl disulfide
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Record name Isopropyl disulfide
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Record name DIISOPROPYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
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Record name Diisopropyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-69 °C
Record name Diisopropyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary characteristic odor associated with diisopropyl disulfide?

A1: Diisopropyl disulfide is often described as having a potent, sulfurous, and unpleasant odor. This characteristic smell has been linked to its presence in various natural and artificial settings. For example, it is considered a key contributor to the off-flavor found in thermally treated watermelon juice []. Additionally, certain strains of blue-green algae, specifically Microcystis flos-aquae, release diisopropyl disulfide, giving off a strong, unpleasant odor [, , ].

Q2: How does the presence of ethanol affect the analysis of diisopropyl disulfide and other volatile sulfur compounds in wine using solid-phase microextraction (SPME)?

A2: Ethanol significantly impacts the detectability of diisopropyl disulfide and other volatile sulfur compounds in wine during SPME analysis. Increasing ethanol concentrations lead to a marked decrease in the adsorption of these compounds onto SPME fiber coatings, particularly within the 0.0 to 0.5% v/v range []. This interference necessitates careful consideration when quantifying diisopropyl disulfide and its counterparts in wine samples.

Q3: Can diisopropyl disulfide be used as an internal standard in the analysis of other volatile sulfur compounds in wine?

A3: Yes, diisopropyl disulfide has proven to be an effective internal standard for specific volatile sulfur compounds in wine. Research indicates that its behavior closely mirrors that of diethyl disulfide, dimethyl trisulfide, hydrogen sulfide, and methanethiol during SPME-GC analysis []. This makes diisopropyl disulfide a suitable internal standard for accurately quantifying these compounds in wine samples.

Q4: What role does diisopropyl disulfide play in the context of the plant pathogen Sclerotium cepivorum?

A4: Diisopropyl disulfide, along with other organic sulfur compounds, can stimulate the germination of dormant sclerotia produced by Sclerotium cepivorum, a devastating pathogen affecting Allium crops []. This stimulation exhibits a dose-dependent response, highlighting the compound's potential role in the pathogen's life cycle. Understanding this interaction could pave the way for novel disease management strategies.

Q5: What is the significance of diisopropyl disulfide in differentiating between different species of Microcystis?

A5: The production of diisopropyl disulfide, along with isopropyl methyl disulfide and diisopropyl trisulfide, serves as a distinctive chemical marker for certain chemotypes within the Microcystis genus []. This characteristic distinguishes them from other chemotypes that primarily release dimethyl disulfide, dimethyl trisulfide, and dimethyl tetrasulfide. This differentiation aids in the classification and understanding of this ecologically important group of cyanobacteria.

Q6: Has diisopropyl disulfide been identified in any food products?

A6: Yes, diisopropyl disulfide has been identified as an odor-active compound in preserved egg yolk []. While not a primary contributor to the overall aroma profile, its presence, along with other sulfur compounds, adds to the complex flavor profile of this unique food.

Q7: Can diisopropyl disulfide be synthesized in the laboratory? If so, what is one method?

A7: Yes, diisopropyl disulfide can be synthesized in various ways. One method involves the reaction of diisopropyl sulfide with sulfur dichloride (S2Cl2) in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane). This reaction yields 4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione and its dimer, 5,5‘-dithiobis(4-isopropylthio-1,2-dithiol-3-thione). Introducing diisopropyl disulfide in the final step allows for the selective production of the disulfide [].

Q8: What spectroscopic techniques have been used to characterize the structure of diisopropyl disulfide?

A8: High-resolution microwave spectroscopy has been successfully employed to elucidate the conformational equilibria and molecular structure of diisopropyl disulfide []. This technique, combined with quantum chemical calculations, has enabled the identification of three distinct conformers: G'GG', G'GT, and GGG'.

Q9: What is the molecular formula and weight of diisopropyl disulfide?

A9: The molecular formula for diisopropyl disulfide is C6H14S2, and its molecular weight is 150.32 g/mol.

Q10: Can diisopropyl disulfide be used in industrial applications?

A10: Yes, diisopropyl disulfide shows promise in desulfurizing oil. Research demonstrates its efficacy in removing sulfur from a diisopropyl disulfide oil solution under atmospheric pressure using hydrogen or helium plasmas []. This finding suggests potential applications in refining processes to achieve cleaner fuel options.

Q11: Is there any evidence that diisopropyl disulfide can be formed as a byproduct of other chemical processes?

A11: Yes, research indicates that diisopropyl disulfide is generated during the gas phase thermolysis of diisopropyl disulfide. This finding highlights the potential for its formation as a byproduct in reactions involving sulfur-containing compounds []. Understanding these pathways is crucial for optimizing reaction conditions and minimizing unwanted byproducts.

Q12: Are there any known applications of diisopropyl disulfide in materials science?

A12: Yes, diisopropyl disulfide is a key component in compositions designed for cleaning and rust prevention, particularly in the manufacturing of semiconductor and display elements []. This application leverages its ability to prevent corrosion in metallic wiring containing copper, showcasing its versatility in specialized material processing.

Q13: Has diisopropyl disulfide been found in any aquatic environments other than Lake Neusiedl?

A13: While the research provided focuses on Lake Neusiedl, other studies suggest that diisopropyl disulfide and related isopropylthio compounds are present in various inland waters of Japan, particularly those experiencing blooms of Microcystis species []. This wider distribution highlights the ecological relevance of these compounds and their potential impact on aquatic ecosystems.

Q14: What is the significance of characterizing the volatile organic compounds in 'Rossa di Tropea' onions?

A14: Characterizing the volatile organic compounds in 'Rossa di Tropea' onions, including diisopropyl disulfide, is crucial for understanding how viral infections, such as the onion yellow dwarf virus, impact the quality and flavor of these onions []. These compounds contribute significantly to the sensory characteristics of the onion, and changes in their concentrations can influence consumer perception and market value.

Q15: What methods are commonly employed to analyze and quantify diisopropyl disulfide in various matrices?

A15: Several analytical techniques are commonly employed to identify and quantify diisopropyl disulfide. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used, often combined with extraction techniques like solid-phase microextraction (SPME) [, , , , ] or solvent-assisted flavor evaporation (SAFE) [, ]. These methods provide accurate and sensitive measurements of diisopropyl disulfide in complex mixtures, such as food products, environmental samples, and biological matrices.

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